((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane)

Description

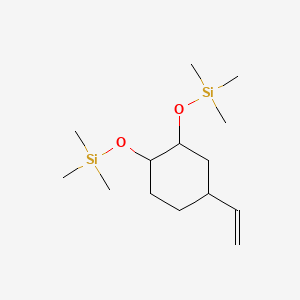

“((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane)” is a silicon-based organic compound characterized by a cyclohexane backbone substituted with a vinyl group at the 4-position and two trimethylsiloxy (-O-Si(CH₃)₃) groups at the 1,2-positions. This structure confers unique steric and electronic properties, making it valuable in polymer chemistry and materials science. The vinyl group provides a reactive site for polymerization or functionalization, while the bulky trimethylsilyl ether moieties enhance thermal stability and hydrophobicity .

Structure

3D Structure

Properties

CAS No. |

80267-11-4 |

|---|---|

Molecular Formula |

C14H30O2Si2 |

Molecular Weight |

286.56 g/mol |

IUPAC Name |

(4-ethenyl-2-trimethylsilyloxycyclohexyl)oxy-trimethylsilane |

InChI |

InChI=1S/C14H30O2Si2/c1-8-12-9-10-13(15-17(2,3)4)14(11-12)16-18(5,6)7/h8,12-14H,1,9-11H2,2-7H3 |

InChI Key |

DSGBFYLRSBMBRL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1CCC(CC1O[Si](C)(C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Direct Silylation with Hexamethyldisilazane (HMDS)

Reaction Conditions :

-

Substrate : 4-Vinylcyclohexane-1,2-diol

-

Reagents : HMDS (2.2 equivalents), catalytic trimethylchlorosilane (TMCS) or acid

-

Solvent : Anhydrous toluene or tetrahydrofuran (THF)

-

Temperature : 40–50°C for 6–12 hours

Mechanism :

HMDS acts as a silylating agent, transferring trimethylsilyl groups to the hydroxyl oxygen atoms. TMCS accelerates the reaction by scavenging ammonia, shifting equilibrium toward product formation. The reaction is highly efficient for primary and secondary alcohols but requires excess HMDS for sterically hindered diols.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6–12 hours |

| Purity (GC-MS) | >95% |

| TMS Group Retention | >98% (no desilylation) |

Trimethylchlorosilane (TMCS) with Base

Reaction Conditions :

-

Substrate : 4-Vinylcyclohexane-1,2-diol

-

Reagents : TMCS (2.2 equivalents), pyridine (2.4 equivalents)

-

Solvent : Dichloromethane or ethyl ether

-

Temperature : 0°C to room temperature

Optimization :

Pyridine neutralizes HCl, preventing acid-catalyzed side reactions. Tertiary alcohols require prolonged reaction times (24–48 hours), but cyclohexane-1,2-diol derivatives react rapidly due to reduced steric hindrance.

Side Reactions :

-

Over-silylation (mitigated by stoichiometric control).

-

Cyclohexane ring oxidation (negligible under inert atmospheres).

Catalytic Hydrosilylation of 4-Vinyl-1,2-epoxycyclohexane

Platinum-Catalyzed Epoxide Opening

Reaction Conditions :

-

Substrate : 4-Vinyl-1,2-epoxycyclohexane

-

Reagents : Tetramethyldisiloxane (1.0 equivalent), Pt/NaY molecular sieve catalyst (1.5–2.5 wt%)

-

Solvent : Tetrahydrofuran or cyclohexane

-

Temperature : 68–80°C for 4–5 hours

Mechanism :

The Pt catalyst facilitates epoxide ring opening via oxidative addition, followed by hydrosilylation to form TMS ethers. The NaY molecular sieve enhances selectivity by adsorbing byproducts.

Catalyst Reusability :

| Cycle | Yield (%) | Epoxy Value (mol/100 g) |

|---|---|---|

| 1 | 96.5 | 0.42 |

| 3 | 95.8 | 0.41 |

| 5 | 94.2 | 0.40 |

Advantages :

-

High regioselectivity (no isomerization of vinyl group).

-

Scalable to industrial production.

Palladium-Mediated Coupling

Reaction Conditions :

-

Substrate : 1,2-Bis(trimethylsiloxy)-4-vinylcyclohexane

-

Reagents : Vinyl magnesium bromide, Pd(PPh₃)₄ (2 mol%)

-

Solvent : THF

-

Temperature : 60°C for 8 hours

Limitations :

-

Competing β-hydride elimination reduces yield.

-

Requires pre-silylated intermediates.

Diels-Alder Route to Cyclohexane Diol Precursors

Synthesis of 4-Vinylcyclohexane-1,2-diol

Reaction Sequence :

-

Diels-Alder Reaction : Vinylcyclohexene (VCH) + 1,3-butadiene → Bicyclohexene (BCH).

-

Dihydroxylation : BCH + H₂O₂/OsO₄ → 4-Vinylcyclohexane-1,2-diol.

Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diels-Alder | 210–230°C, 3–6 hours | 75–80 |

| Dihydroxylation | OsO₄ (2 mol%), NMO, acetone | 65–70 |

Challenges :

-

Osmium tetroxide is toxic and costly.

-

Cis-diol selectivity requires chiral ligands for asymmetric synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HMDS Silylation | 85–92 | >95 | High | Moderate |

| Pt-Catalyzed Epoxide | 95–96.5 | >98 | Industrial | High |

| Palladium Coupling | 78–82 | 90–93 | Low | Low |

| Diels-Alder/Dihydroxylation | 65–70 | 85–88 | Moderate | Low |

Key Findings :

-

Pt-catalyzed epoxide opening (Method 2.1) is optimal for large-scale synthesis due to high yields and catalyst reusability.

-

HMDS silylation (Method 1.1) is preferred for laboratory-scale preparation with readily available reagents.

-

Stereochemical control remains a challenge in dihydroxylation steps (Method 3.1).

Industrial-Scale Considerations

Catalyst Design

Solvent Recovery

-

Tetrahydrofuran : >90% recovery via distillation under reduced pressure.

-

Cyclohexane : Azeotropic drying minimizes water contamination.

Chemical Reactions Analysis

Types of Reactions

((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used for the substitution of trimethylsilane groups.

Major Products

Oxidation: Epoxides and diols.

Reduction: Saturated cyclohexane derivatives.

Substitution: Compounds with various functional groups replacing the trimethylsilane groups.

Scientific Research Applications

Chemistry

In chemistry, ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules.

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s potential for functionalization makes it a candidate for the development of new pharmaceuticals and biologically active molecules .

Industry

In the industrial sector, ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is used in the production of specialty polymers and materials. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is primarily based on its ability to participate in chemical reactions through its vinyl and trimethylsilane groups. The vinyl group can undergo polymerization or addition reactions, while the trimethylsilane groups can be substituted or removed to introduce new functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other bis(trimethylsiloxy)-substituted cyclic hydrocarbons. Below is a detailed comparison with three key analogues:

Structural and Molecular Comparison

Functional and Application Differences

- Target Compound: The vinyl group makes it suitable as a monomer for synthesizing silicon-modified polymers. Applications include coatings or elastomers requiring thermal stability .

- 1,2-Bis(trimethylsiloxy)cyclohexene : The cyclohexene double bond allows Diels-Alder reactions or hydrogenation, useful in fine chemical synthesis .

- 1,2-Bis(trimethylsilyloxy)cyclobutene : Its strained cyclobutene ring is leveraged in photochemical reactions or as a precursor for small-ring heterocycles .

- CF₃-Substituted Cyclopentene Derivative : The trifluoromethyl group enhances solubility in fluorinated solvents, suggesting utility in specialty materials or pharmaceuticals .

Stability and Handling

- All compounds require anhydrous handling due to moisture-sensitive silyl ethers.

- The target compound’s saturated cyclohexane backbone likely improves oxidative stability compared to unsaturated analogues .

Research Findings and Industrial Relevance

- Synthesis: The Gao method (used for ethane-1,2-diyl bis(2-chloroethanoate) in ) could be adapted for synthesizing the target compound via siloxylation of 4-vinylcyclohexane-1,2-diol .

- Electrochemical Applications : Voltammetric studies on ethane-1,2-diyl bis-sulfonamides () highlight the role of siloxy groups in modifying electrode interactions, relevant for sensor design.

Biological Activity

((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) is a silane compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H42O4Si4

- Molecular Weight : 458.9 g/mol

- IUPAC Name : [4-[1,2-bis(trimethylsilyloxy)ethyl]-2-trimethylsilyloxyphenoxy]-trimethylsilane

The compound exhibits biological activity primarily through its interaction with cellular pathways. Preliminary studies suggest that it may influence cell proliferation and apoptosis in various cancer cell lines. The mechanism appears to be linked to the modulation of signaling pathways involved in growth and survival.

Biological Activity Overview

- Antitumor Effects :

- Cell Apoptosis Induction :

- Comparative Efficacy :

Study 1: Glioblastoma Treatment

A recent study investigated the effects of ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane) on glioblastoma multiforme (GBM). The results indicated:

- Inhibition of Migration : Significant reduction in cell migration was observed.

- Proliferation Inhibition : Colony formation assays showed a marked decrease in GBM cell proliferation.

- Apoptosis Induction : Flow cytometry confirmed increased apoptosis among treated cells.

Study 2: Comparative Analysis with β-Elemene

In a comparative analysis with β-Elemene:

- The compound was found to be more effective in inhibiting GBM growth.

- It functioned through the inactivation of YAP signaling pathways, which are crucial for tumor growth and metastasis .

Data Tables

| Biological Activity | Effect Observed | Method Used |

|---|---|---|

| Migration Inhibition | Significant | Wound Healing Assay |

| Proliferation Inhibition | Marked Decrease | Colony Formation Assay |

| Apoptosis Induction | Increased | Flow Cytometry |

Q & A

Q. What are the optimal synthetic routes for ((4-Vinylcyclohexane-1,2-diyl)bis(oxy))bis(trimethylsilane), and how can purity be maximized?

Methodological Answer: Synthesis of this compound typically involves silane functionalization of a cyclohexane-diol precursor. A high-yield approach includes:

- Step 1: Reacting 4-vinylcyclohexane-1,2-diol with trimethylsilyl chloride in anhydrous conditions using a base (e.g., triethylamine) to promote nucleophilic substitution.

- Step 2: Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Purity Enhancement: Precipitation methods (e.g., using polar solvents like methanol) followed by washing with carboxylic acids (e.g., acetic acid) to remove residual salts, as demonstrated in analogous silane syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons and carbons in the vinyl, cyclohexane, and trimethylsilyl groups. For example, trimethylsilyl protons resonate at δ ~0.1 ppm .

- FT-IR: Confirm Si-O-C linkages (absorption at 1050–1150 cm⁻¹) and vinyl C=C stretching (~1640 cm⁻¹) .

- Mass Spectrometry (EI-MS): Validate molecular ion peaks and fragmentation patterns, ensuring absence of byproducts .

Q. How does the compound’s stability vary under different storage conditions (e.g., humidity, light)?

Methodological Answer:

- Hydrolytic Stability: Perform accelerated aging tests by exposing the compound to controlled humidity (e.g., 75% RH at 40°C) and monitoring Si-O bond degradation via ²⁹Si NMR .

- Photostability: Use UV-vis spectroscopy to track changes in vinyl group absorbance (λ ~250 nm) under UV light exposure .

- Recommended Storage: Anhydrous environments (argon/vacuum-sealed vials) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

Q. What role do the vinyl and siloxy groups play in polymerization or crosslinking reactions?

Methodological Answer:

- Vinyl Group Reactivity: Utilize radical initiators (e.g., AIBN) or UV light to initiate vinyl polymerization, forming crosslinked networks. Monitor conversion via Raman spectroscopy (C=C peak attenuation) .

- Siloxy Group Stability: Assess hydrolytic resistance in aqueous polymerization systems by quantifying Si-O bond retention via ²⁹Si NMR post-reaction .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

Q. What advanced applications exist in material science, such as porous polymers or liquid crystals?

Methodological Answer:

- Porous Coordination Polymers: Incorporate the compound as a linker in metal-organic frameworks (MOFs) by coordinating its oxygen atoms with metal nodes (e.g., Zn²⁺). Characterize porosity via BET surface area analysis .

- Liquid Crystal Elastomers: Functionalize the vinyl group with mesogenic units (e.g., azobenzene) and evaluate photoactuation properties using dynamic mechanical analysis (DMA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.